4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine
Description
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-5-11(2,6-4-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAGLJAQBKBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCCN)C1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acetalization of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The resulting intermediate can then be subjected to reductive amination to introduce the amine group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as toluenesulfonic acid for the acetalization step and hydrogenation catalysts for the reductive amination step can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclic Ethers
(a) 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine (CAS: 26908-34-9)
- Structural Differences : Replaces the heptane chain with a biphenyl system, retaining the dioxolane ring.
- However, the absence of a branched alkyl chain may reduce lipophilicity compared to the target compound. Similarity score: 0.92 .
(b) 4-Methoxy-4-methylpentan-1-amine Hydrochloride
- Structural Differences : Substitutes the dioxolane ring with a methoxy group and shortens the carbon chain (pentane vs. heptane).
- Functional Impact : The methoxy group offers simpler synthetic accessibility but lacks the steric and electronic effects of the dioxolane ring.
Analogs with Primary Amine Backbones
(a) 2,2-Diphenylethan-1-amine
- Structural Differences : Features two phenyl groups at the second carbon, creating a sterically hindered amine.
- Applications : Widely used in pharmaceuticals and polymers due to its rigidity and aromatic interactions . Contrasts with the target compound’s aliphatic and ether-based flexibility.
(b) 2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine
Data Table: Key Properties and Comparisons
Biological Activity
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dioxolane ring and an amine group, which are significant for its biological interactions. Its molecular formula is with a molecular weight of approximately 181.29 g/mol. The presence of the dioxolane moiety suggests potential interactions with various biological targets.
The biological activity of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The dioxolane ring can facilitate the formation of hydrogen bonds with biological molecules, potentially influencing metabolic pathways and exhibiting antimicrobial properties.
Biological Activity Overview
Studies have indicated various biological activities associated with compounds containing dioxolane structures, including:
- Antimicrobial Activity : Compounds similar to 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,3-dioxolanes have been tested against Staphylococcus aureus and Candida albicans, demonstrating minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL .
- Pharmacological Effects : Research indicates that related dioxolane compounds possess tranquilizing effects and can act as intermediates in the synthesis of anti-hypertensive agents . These effects are likely due to their interaction with neurotransmitter systems.
Study 1: Antimicrobial Efficacy
A study conducted on various dioxolane derivatives reported that certain compounds exhibited excellent antibacterial activity against S. epidermidis and P. aeruginosa. The study highlighted that the structural variations in the dioxolane ring significantly influenced the antimicrobial efficacy .
| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |
|---|---|---|
| Compound 1 | 625 | - |
| Compound 2 | 1250 | 500 |
| Compound 3 | - | 250 |
Study 2: Toxicological Assessment
In a toxicological study involving inhalation exposure to related compounds, no systemic toxicity was observed at concentrations up to 1000 mg/m³. However, local effects such as irritation were noted at higher concentrations. This suggests that while the compound may be safe at low exposures, caution is warranted at higher levels .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Formation of the dioxolane ring via cyclization of diols with ketones or aldehydes under acid catalysis (e.g., using p-toluenesulfonic acid in refluxing toluene) .
- Step 2 : Introduction of the methylheptan-1-amine chain through reductive amination or alkylation, using sodium borohydride or lithium aluminum hydride as reducing agents .
- Optimization : Yield improvements (≥70%) require precise control of temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios (e.g., 1.2:1 amine-to-carbonyl ratio). Kinetic monitoring via TLC or HPLC is recommended .
Q. How can researchers characterize the structural and electronic properties of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and amine group (δ 1.2–2.5 ppm for methylheptan chain) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (CHNO) and fragmentation patterns.
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and stability of the dioxolane ring .
Q. What in vitro assays are suitable for preliminary assessment of the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against targets like monoamine oxidases (MAOs) or GPCRs using fluorogenic substrates (e.g., Amplex Red for MAO-A/MAO-B) .
- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC values. Include positive controls (e.g., cisplatin) for validation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., serotonin receptors). Focus on substituents at the 4-methylheptan chain for steric/electronic tuning .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .
Q. What strategies resolve contradictions in reactivity data during oxidation/reduction reactions of the dioxolane ring?
- Methodological Answer :
- Controlled Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaOCl) to prevent ring opening, which occurs with strong oxidants like KMnO .
- Statistical DoE : Apply factorial design (e.g., 2 matrix) to test variables (pH, temperature, reagent concentration). Use ANOVA to identify significant factors .
Q. How do structural analogs of 4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine inform structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Replace the dioxolane ring with 1,3-dioxane or vary the amine chain length. Compare bioactivity profiles (e.g., logP vs. IC) .
- Pharmacophore Mapping : Use MOE or Phase (Schrödinger) to identify critical hydrogen-bond acceptors (dioxolane oxygen) and hydrophobic regions (methylheptan chain) .
Q. What advanced analytical techniques validate stereochemical purity in synthesized batches?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm purity ≥99% .
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to assign absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
